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Compound of Interest

Compound Name: 3-Fluoro-3-methylazepane

CAS No.: 1824048-34-1

Cat. No.: B2779238

Get Quote

CAS Registry Number: 1824048-34-1 Molecular Formula:

(Free base) Molecular Weight: 131.20 g/mol Class: Fluorinated Saturated Heterocycle /
Azepane Scaffold[1]

Executive Summary
3-Fluoro-3-methylazepane represents a high-value "building block" in medicinal chemistry.

The introduction of a geminal fluorine-methyl motif at the C3 position of the azepane ring

serves two critical functions:

Conformational Locking: The gauche effect between the fluorine and the ring nitrogen (or

adjacent carbons) restricts the conformational flexibility of the seven-membered ring,

potentially reducing the entropic penalty upon protein binding.

Metabolic Blocking: The quaternary center prevents oxidative metabolism (e.g.,

hydroxylation) at the typically labile C3 position, extending the half-life of the parent

pharmacophore.
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This guide outlines the most robust synthetic route—Nucleophilic Deoxyfluorination—

prioritizing regioselectivity and safety.

Retrosynthetic Analysis
To achieve the quaternary C-F center with high regiocontrol, the synthesis is best approached

via a functional group interconversion (FGI) of a tertiary alcohol. The 7-membered ring is

constructed prior to fluorination to avoid ring-closure issues associated with sterically hindered

fluorinated centers.

Figure 1: Retrosynthetic strategy for 3-Fluoro-3-methylazepane.
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Experimental Protocols
Phase 1: Synthesis of the Scaffold ( -Boc-azepan-3-one)
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While ring expansion of cyclohexanones is possible, it often yields regioisomeric mixtures. The

most reliable route for the 3-oxo isomer is the Dieckmann Cyclization of a diester precursor

followed by decarboxylation.

Reagents:

Starting Material: Methyl 4-(N-(tert-butoxycarbonyl)-N-(2-methoxy-2-

oxoethyl)amino)butanoate.

Base: Potassium tert-butoxide (

-BuOK).

Solvent: Toluene (anhydrous).

Protocol:

Cyclization: To a solution of the diester (1.0 equiv) in anhydrous toluene at 0°C, add

-BuOK (1.2 equiv) portion-wise.

Reflux: Warm to room temperature and then reflux for 4 hours. The solution will turn cloudy

as the enolate forms.

Decarboxylation (Krapcho conditions): Treat the crude beta-keto ester with LiCl in wet DMSO

at 150°C to remove the ester group, yielding

-Boc-azepan-3-one.

Purification: Flash chromatography (Hexanes/EtOAc).

Phase 2: Installation of the Quaternary Center
The introduction of the methyl group and the hydroxyl handle is achieved via a Grignard

reaction.

Reagents:

Methylmagnesium bromide (MeMgBr), 3.0 M in ether.
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Cerium(III) chloride (

, anhydrous) – Crucial additive to prevent enolization.

Step-by-Step Protocol:

Activation: Suspend anhydrous

(1.5 equiv) in dry THF and stir for 2 hours at room temperature (the "imprinting" effect
prevents side reactions).

Cooling: Cool the suspension to -78°C.

Addition: Add MeMgBr (1.5 equiv) dropwise. Stir for 30 minutes.

Substrate Addition: Cannulate a solution of

-Boc-azepan-3-one (1.0 equiv) in THF into the reaction mixture.

Workup: Quench with saturated

at -78°C. Extract with EtOAc.

Result:

-Boc-3-hydroxy-3-methylazepane.

Phase 3: Nucleophilic Deoxyfluorination (The Critical
Step)
Fluorination of tertiary alcohols is prone to elimination (alkene formation). The use of Deoxo-

Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to higher thermal

stability.

Safety Note: Deoxo-Fluor releases HF upon hydrolysis. Use plasticware where possible or

silylated glassware.

Protocol:
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Dissolve

-Boc-3-hydroxy-3-methylazepane (1.0 equiv) in anhydrous DCM in a Teflon or polypropylene
vessel.

Cool to -78°C.

Add Deoxo-Fluor (1.5 equiv) dropwise.

Annealing: Allow the reaction to warm slowly to 0°C over 4 hours. Do not heat to reflux, as

this promotes elimination to the endocyclic alkene.

Quench: Pour carefully into saturated

(gas evolution!).

Purification: Silica gel chromatography. The fluoride is typically less polar than the alcohol.

Phase 4: Deprotection
Dissolve the intermediate in 4M HCl in Dioxane.

Stir at room temperature for 2 hours.

Concentrate in vacuo to yield 3-Fluoro-3-methylazepane hydrochloride as a white

hygroscopic solid.

Characterization Data
Expected NMR Profile
The following data is simulated based on analogous 3-fluoro-piperidine scaffolds and general

shielding trends.

Table 1: Predicted NMR Shifts (Free Base in

)
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Nucleus
Shift (

ppm)
Multiplicity

Coupling
Constants (

)

Assignment

-145.0 to -155.0 Multiplet -- Tertiary Fluoride

1.45 Doublet (d) Hz -C-F

2.80 - 3.10 Multiplet -- (Adjacent to N)

1.60 - 1.90 Multiplet --
Ring

(C4-C6)

~94.0 Doublet (d) Hz Quaternary C3

~24.0 Doublet (d) Hz
Methyl

Mass Spectrometry (LC-MS)[3]
Method: ESI+

Expected Mass (

): 132.2 (Free base)

Observation: The C-F bond is relatively stable, but in-source fragmentation may show loss of

HF (

).

Mechanistic Insight: The Fluorination Pathway
Understanding the mechanism is vital for troubleshooting elimination side-products.
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Figure 2: Competition between S_N1 fluorination and E1 elimination.
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[2] Optimization Tip: If elimination products (>10%) are observed, switch to XtalFluor-E with

as a promoter. This reagent system is less basic and minimizes proton abstraction.

Applications in Drug Discovery
The 3-fluoro-3-methylazepane scaffold is particularly useful in:

Sigma Receptor Ligands: Azepanes are privileged structures for Sigma-1/2 receptors; the

fluorine modulates lipophilicity (

).

Kinase Inhibitors: Used to replace piperidine rings to alter the vector of substituents in the

ATP-binding pocket.

Peptidomimetics: The constrained ring mimics the turn conformation of amino acid chains.
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

Sources

1. 1637430-83-1|(R)-3-Fluoro-3-methylpyrrolidine|BLD Pharm [bldpharm.com]

2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-
carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

3. US11530229B2 - Cyano cyclobutyl compounds for CBL-B inhibition and uses thereof -
Google Patents [patents.google.com]

4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

5. mdpi.com [mdpi.com]

6. 1637399-35-9|(S)-3-Fluoro-3-methylpyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of 3-
Fluoro-3-methylazepane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2779238/docs#technical-guide-synthesis-and-
characterization-of-3-fluoro-3-methylazepane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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